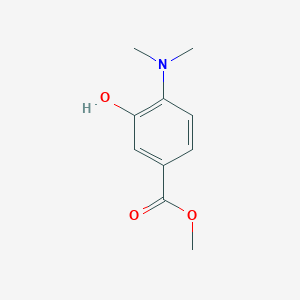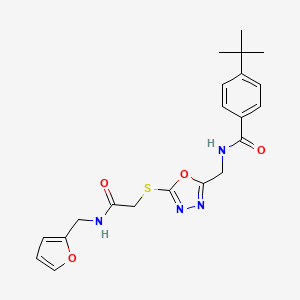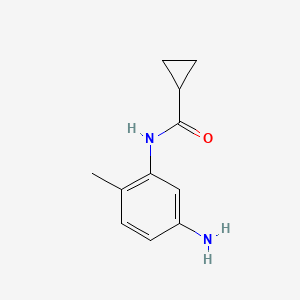![molecular formula C12H10N2O2 B2674526 4-methyl-3,9b-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione CAS No. 123044-21-3](/img/structure/B2674526.png)
4-methyl-3,9b-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-methyl-3,9b-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione” is a heterocyclic compound . It is part of the pyrimidine family, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H10N2O2 . Its molecular weight is 214.22 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
Novel methods for synthesizing indeno[1,2-d]pyrimidine-2,5-dione derivatives involve intramolecular Friedel-Crafts reactions and treatments with palladium on charcoal to produce dehydrogenated products. These procedures highlight innovative approaches to creating fused pyrimidine structures, showcasing the versatility of these compounds in synthetic chemistry (Mobinikhaledi, Foroughifar, & Jafari, 2007).
Fluorescent Properties
The development of new fluorescent compounds based on indeno[1,2-d]pyrimidine derivatives opens avenues for their application in material sciences and bioimaging. These compounds exhibit fluorescence in the solid state, which could be valuable for developing new imaging tools and sensors (Hagimori et al., 2016).
Biological Activity and Applications
Urease Inhibition
Some derivatives have been explored for their urease inhibitory activity, which is significant for medical research, especially in developing treatments for conditions like ulcers and urinary tract infections. The synthesis and characterization of these compounds reveal their potential as urease inhibitors, contributing to the development of new therapeutic agents (Rauf et al., 2010).
Antimicrobial Activity
The synthesis of indeno[1,2-d]pyrimidine derivatives and their subsequent evaluation for antimicrobial activity against various bacteria indicate their potential as leads for developing new antimicrobial agents. Such studies are crucial in the fight against antibiotic-resistant strains of bacteria (Dabholkar, Patil, & Pandey, 2012).
Supramolecular Assemblies
The exploration of indeno[1,2-d]pyrimidine derivatives in forming supramolecular assemblies with crown ethers suggests applications in nanotechnology and materials science. These assemblies could lead to new materials with unique properties for electronics, catalysis, or sensing applications (Fonari et al., 2004).
properties
IUPAC Name |
4-methyl-3,9b-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-6-9-10(14-12(16)13-6)7-4-2-3-5-8(7)11(9)15/h2-5,10H,1H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUKOEJGNRDGLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=CC=CC=C3C2=O)NC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2674443.png)
![1-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2674444.png)

![1-[(3,5-Dimethylphenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2674448.png)

![(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzenesulfonamide](/img/structure/B2674453.png)

![N-(4-fluorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2674456.png)
![2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2674457.png)
![Tert-butyl 3-[(6-chloropyrazin-2-yl)-methylamino]azetidine-1-carboxylate](/img/structure/B2674458.png)
![2-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2674460.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2674461.png)

